

TAK-733 pharmacokinetics preclinical models

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Compound Focus: Tak-733

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Preclinical Pharmacokinetics at a Glance

The following table consolidates the key preclinical PK parameters of **TAK-733** identified from the search results.

Parameter	Findings/Values	Experimental Context
Potency (IC50/EC50)	IC50: 3.2 nM (MEK enzyme) [1] [2] EC50: 1.9 nM (pERK in cells) [1] [2] EC50: 2.1-3.1 nM (cell proliferation) [1] In vitro enzymatic and cellular assays [1] [2].	Protein Binding High (~97% human, ~96% mouse) [1] In vitro plasma protein binding study [1].
Microsomal Stability	High (across species) [1] In vitro metabolic stability assay in liver microsomes [1].	P450 Inhibition No inhibition up to 30 μ M [1] In vitro Cytochrome P450 inhibition assay [1].
In Vivo PK Profile	Low clearance, high oral bioavailability (mouse, rat, dog, monkey) [1] PK studies across multiple species [1].	Efficacious Doses (In Vivo) 10 mg/kg (once daily) [2] 1 - 30 mg/kg (daily schedule) [1] 35 - 160 mg/kg (intermittent schedule) [1] Mouse xenograft models of human cancers (e.g., melanoma, colorectal) [1] [2].

Detailed Experimental Context and Protocols

Here is a deeper dive into the methodologies and findings from key preclinical studies.

In Vitro Pharmacokinetic Profiling

Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling indicated that **TAK-733** had favorable drug-like properties, which supported its further development. The studies found [1]:

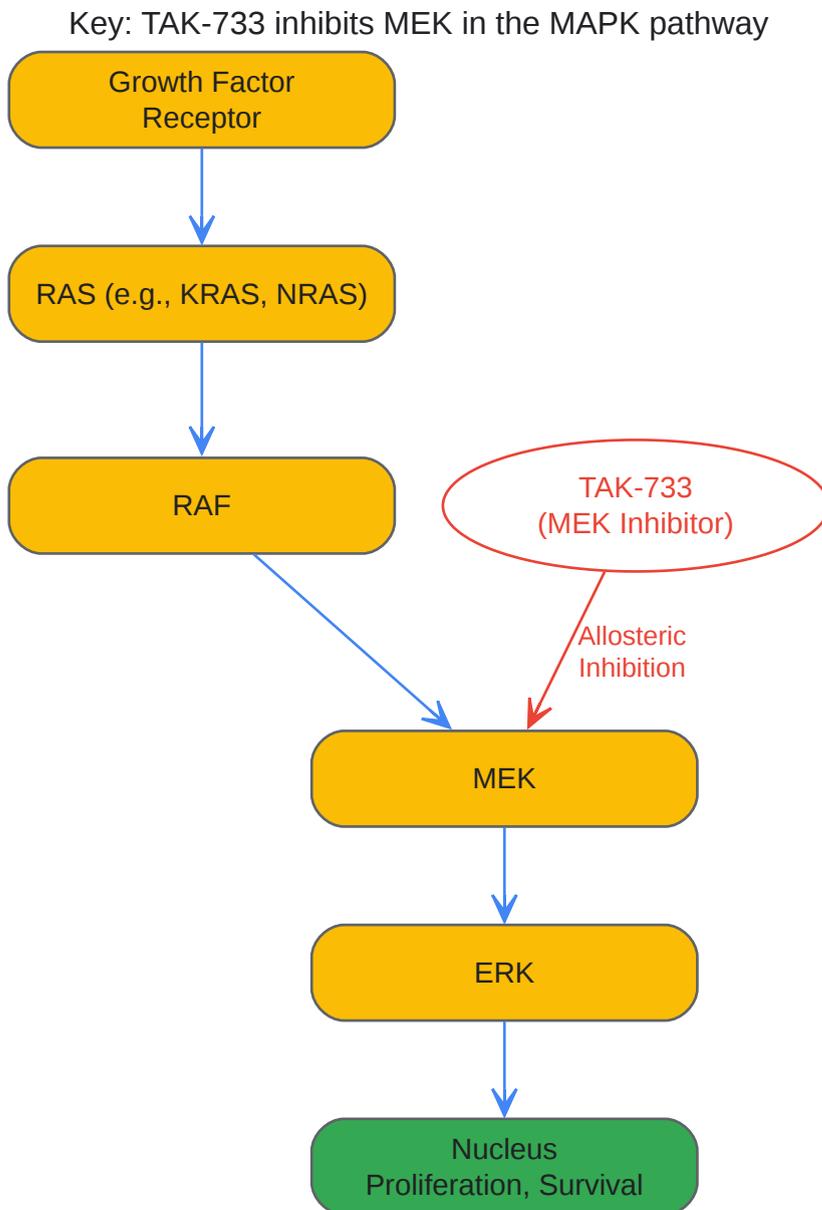
- **High Permeability:** Demonstrated in cell-based assays, suggesting good potential for oral absorption.
- **High Microsomal Stability:** Indicates the compound is not rapidly metabolized by liver enzymes in vitro, which can correlate with a longer half-life in vivo.
- **Low P450 Inhibition:** Suggests a lower risk of drug-drug interactions mediated by the cytochrome P450 system.

In Vivo Efficacy and Pharmacokinetics

The robust in vitro profile translated to broad antitumor activity in various mouse xenograft models. Key findings include [1] [3] [4]:

- **Model Diversity:** Antitumor activity was observed in models of **melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), pancreatic cancer, and breast cancer**.
- **Dosing Schedules:** Efficacy was demonstrated on both daily (1-30 mg/kg) and intermittent (3 days per week; 35-160 mg/kg) dosing schedules, with the intermittent schedule allowing for higher, well-tolerated doses [1].
- **Biomarker Analysis:** A study on 54 CRC cell lines and 20 patient-derived xenografts (PDX) showed that sensitivity to **TAK-733** was associated with mutations in **BRAF or KRAS/NRAS** coupled with a **wild-type PIK3CA** genotype. This research provides a strategic framework for predicting which tumors might respond best to MEK inhibition [3] [4].
- **Pharmacodynamic Evidence:** Treatment with **TAK-733** led to a significant **inhibition of phosphorylated ERK (pERK)**, confirming target engagement in vivo [1].

The signaling pathway targeted by **TAK-733** and a common experimental workflow for its preclinical evaluation can be summarized as follows:



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TAK-733 mechanism of action and preclinical evaluation workflow.

Key Takeaways for Researchers

Based on the compiled data, the core preclinical profile of **TAK-733** is characterized by:

- **High Potency and Selectivity:** It is a highly potent and selective allosteric inhibitor of MEK1/2 [1] [2].

- **Favorable PK Properties:** It demonstrates high oral bioavailability and low clearance across multiple preclinical species, supporting once-daily dosing [1].
- **Broad Antitumor Activity:** It shows efficacy across a wide range of solid tumor xenograft models [1] [4].
- **Predictive Biomarkers:** Mutations in BRAF/KRAS/NRAS combined with wild-type PIK3CA may serve as a potential biomarker for sensitivity [3] [4].

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